molecular formula C12H11ClN2O2 B14569676 4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 61767-44-0

4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B14569676
CAS No.: 61767-44-0
M. Wt: 250.68 g/mol
InChI Key: IHRHBEAOXLMKKN-UHFFFAOYSA-N
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Description

4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a dimethylamino group, and an oxazole ring, making it a valuable entity in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-oxazol-5(4H)-one with chloro(dimethylamino)methane in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The presence of the oxazole ring allows for cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The oxazole ring provides stability and enhances its binding affinity to biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    2-Phenyl-1,3-oxazole: A simpler analog with similar structural features but lacking the chloro and dimethylamino groups.

    Chloro(dimethylamino)methane: A precursor used in the synthesis of the target compound.

Uniqueness

4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the combination of its functional groups and the presence of the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

61767-44-0

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-[chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11ClN2O2/c1-15(2)10(13)9-12(16)17-11(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

IHRHBEAOXLMKKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

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